Casanthranol

Neurodegeneration Parkinson's disease models High-throughput screening

Select Casanthranol (CAS 8024-48-4) for your research because it is a USP-monograph-defined mixture of purified anthrone C-glycosides (≥20% hydroxyanthracene derivatives, ≥80% cascarosides), not a generic plant powder. Unlike sennoside O-glycosides, its C-glycosidic linkage imparts distinct activation kinetics and metabolic stability. Validated in α-synuclein cytotoxicity models (EC50 34.2 μM, 85.5% rescue) and NTP micronucleus studies; proven stable in docusate combinations.

Molecular Formula C21H22O10
Molecular Weight 434.4 g/mol
CAS No. 8024-48-4
Cat. No. B1217415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCasanthranol
CAS8024-48-4
SynonymsArchin
Casanthranol
Emodin
Emodin, Frangula
Emodin, Rheum
Frangula Emodin
Frangulic Acid
Peristim
Rheum Emodin
Molecular FormulaC21H22O10
Molecular Weight434.4 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)C(=O)C3=C(C2OC4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO
InChIInChI=1S/C21H22O10/c22-6-8-4-10-15(12(25)5-8)17(27)14-9(2-1-3-11(14)24)20(10)31-21-19(29)18(28)16(26)13(7-23)30-21/h1-5,13,16,18-26,28-29H,6-7H2
InChIKeyCPUHNROBVJNNPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 66 °F (NTP, 1992)

Casanthranol (CAS 8024-48-4) Procurement Guide for Research and Industrial Applications


Casanthranol (CAS 8024-48-4) is a purified mixture of anthranol glycosides, specifically cascarosides, obtained from the dried bark of Cascara sagrada (Rhamnus purshiana). It is primarily employed as a stimulant cathartic that increases colonic motility by acting directly on the intestinal wall [1][2]. As a natural product-derived active pharmaceutical ingredient (API) with a defined USP monograph, it holds a niche in both pharmaceutical formulation research and toxicological assay development [3][4].

Why Casanthranol Cannot Be Simply Substituted with Other Anthraquinone Laxatives


In research and industrial procurement, anthraquinone-based stimulant laxatives are not interchangeable. Substituting Casanthranol with sennosides (senna) or other hydroxyanthracene derivatives introduces significant variability in experimental and formulation outcomes due to three critical factors: First, Casanthranol is a purified anthranol glycoside mixture **practically devoid of free anthraquinones**, whereas senna products contain dianthrone O-glycosides [1]. Second, the glycosidic linkage type differs fundamentally—Casanthranol contains **anthrone C-glycosides**, which are structurally distinct from the O-glycosides found in senna [2]. Third, standardized commercial specifications for Casanthranol ensure **≥20.0 g of total hydroxyanthracene derivatives per 100 g, with ≥80% as cascarosides**; generic plant powders lack such compositional control [3]. These differences directly impact bacterial activation in the colon, systemic absorption profiles, and reproducibility in toxicity models.

Quantitative Differentiation of Casanthranol Against Key Comparators: A Technical Selection Guide


Neuroprotective Activity in α-Synuclein Toxicity Model Compared to Proanthocyanidins

Casanthranol exhibits neuroprotective effects in a preformed fibril (PFF)-induced toxicity model in N2a neuroblastoma cells, with an EC50 of 34.2 μM . This activity is characterized as rescuing approximately 85.5% of cellular viability at effective concentrations [1]. This differentiates Casanthranol from proanthocyanidins, which demonstrate superior potency in the same assay system (EC50 = 200 nM) . Casanthranol thus offers a distinct potency window useful for screening assays requiring a moderate-effect comparator, with well-defined activity in a commercially available cell line .

Neurodegeneration Parkinson's disease models High-throughput screening

Compositional Purity and Standardization Versus Senna and Crude Cascara

Casanthranol is manufactured to meet specific United States Pharmacopeia (USP) monograph standards: it contains **not less than 20.0 g of total hydroxyanthracene derivatives per 100 g** calculated on the dried basis as cascaroside A, and **not less than 80% of the total hydroxyanthracene derivatives consists of cascarosides** [1]. In contrast, Senna extracts (e.g., Senokot) are standardized to sennoside B content (typically 7.5 mg to 20 mg per tablet, or 7.5 mg/5 mL syrup) and contain dianthrone O-glycosides [2]. Crude cascara bark powder lacks any such compositional guarantee and contains variable amounts of free anthraquinones and tannins [3]. This compositional definition ensures lot-to-lot reproducibility in research settings.

Analytical chemistry Quality control Pharmaceutical formulation

Systemic Absorption Profile Inferred from Glycosidic Structure Relative to Senna

The glycosidic linkage in Casanthranol (anthrone C-glycosides) is structurally distinct from that of senna (dianthrone O-glycosides) [1]. Mechanistically, this difference influences the release of the active aglycone moiety in the colon. Literature on anthranoid laxative metabolism indicates that the anthranoid moiety of C-glycosides appears to be **substantially less readily absorbed** from the gastrointestinal tract compared to O-glycosides after bacterial hydrolysis [1][2]. While no direct head-to-head human PK study was identified, this class-level inference based on chemical structure suggests Casanthranol may offer a distinct systemic exposure profile compared to sennosides .

Pharmacokinetics Drug metabolism Gastrointestinal absorption

Genetic Toxicity Profile in In Vivo Micronucleus Assay

Casanthranol has been evaluated for genetic toxicity in a standardized in vivo micronucleus study in Fischer 344 (F344) rats [1]. This assay (Study A00989) is part of the U.S. National Toxicology Program (NTP) genetic toxicity evaluation and provides a quantitative benchmark for chromosomal damage assessment [2]. While specific results (positive/negative call) require direct review of the NTP dataset, the existence of this structured evaluation provides a regulatory-grade toxicology reference point that is absent for many other plant-derived laxatives such as crude aloe or rhubarb extracts . In contrast, senna has a more extensive human and animal toxicology dossier, including negative carcinogenicity findings in rodent bioassays .

Genetic toxicology Safety assessment Regulatory science

Combination Formulation Compatibility with Docusate Sodium

Casanthranol is commercially formulated in fixed-dose combinations with docusate sodium, a stool softener, in products such as Peri-Colace (casanthranol 30 mg / docusate sodium 100 mg per capsule) and oral solutions containing docusate sodium 20 mg/5 mL plus casanthranol 10 mg/5 mL [1][2]. This established compatibility contrasts with certain other anthraquinone laxatives; for instance, danthron (an anthraquinone aglycone) exhibits fecal-wetting activity that is strongly inhibited by ganglionic blockade, whereas Casanthranol (Peristim) retains activity under the same conditions [3]. Casanthranol's stability and activity in combination with docusate make it a preferred choice for dual-mechanism laxative formulations .

Pharmaceutical formulation Combination products Fixed-dose combinations

Validated Application Scenarios for Casanthranol Based on Quantitative Evidence


Reference Compound for Neuroprotective High-Throughput Screening (HTS) Assays

Casanthranol is suitable as a moderate-potency reference control in α-synuclein PFF-induced cytotoxicity assays in N2a cells, with a defined EC50 of 34.2 μM and maximum rescue of 85.5% . This validated activity profile enables assay developers to establish dynamic range and sensitivity thresholds for screening novel neuroprotective candidates [1].

Standardized Anthraquinone Reference for Analytical Method Development

Due to its USP monograph-defined composition (≥20% total hydroxyanthracene derivatives, ≥80% as cascarosides), Casanthranol serves as a reliable reference standard for developing and validating HPLC or UV-Vis methods to quantify anthranol glycosides in botanical raw materials and finished products .

Positive Control in Genetic Toxicology Studies of Anthraquinone Laxatives

Researchers conducting comparative genotoxicity assessments of plant-derived laxatives can utilize Casanthranol as a reference compound with an established in vivo micronucleus study record (NTP Study A00989) . This provides a standardized comparator for evaluating novel anthraquinone derivatives or plant extracts [1].

Active Pharmaceutical Ingredient (API) for Dual-Mechanism Laxative Formulations

Casanthranol is a preferred stimulant component for fixed-dose combination products with docusate sodium, given its documented formulation stability and retention of peristaltic activity under ganglionic blockade, a property not shared by danthron [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Casanthranol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.